molecular formula C26H39ClN4O4 B14495317 Di-(beta-diethylaminoethyl)-5,5'-diaminodiphenate hydrochloride CAS No. 63992-38-1

Di-(beta-diethylaminoethyl)-5,5'-diaminodiphenate hydrochloride

Katalognummer: B14495317
CAS-Nummer: 63992-38-1
Molekulargewicht: 507.1 g/mol
InChI-Schlüssel: WFSODXBZYRVBIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is a chemical compound known for its local anesthetic properties. It has been studied for its pharmacological activity and toxicity, particularly in the context of its potential use as a local anesthetic .

Vorbereitungsmethoden

The synthesis of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves several steps. One of the key intermediates in its synthesis is 2-Diethylaminoethylchloride hydrochloride, which is used as an alkylating reagent . The preparation process typically involves the reaction of 2-Diethylaminoethylchloride hydrochloride with other chemical reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may result in the formation of various substituted compounds.

Wissenschaftliche Forschungsanwendungen

Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride has been extensively studied for its local anesthetic activity and toxicity . It has potential applications in medicine, particularly in the development of new anesthetic agents. Additionally, its chemical properties make it a valuable compound for research in chemistry and pharmacology. Studies have explored its effects on various biological systems and its potential use in different therapeutic contexts .

Wirkmechanismus

The mechanism of action of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . This mechanism is similar to that of other local anesthetics, which also target sodium channels to produce their anesthetic effects.

Vergleich Mit ähnlichen Verbindungen

Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is similar to other local anesthetic compounds, such as lidocaine and procaine . it has unique properties that distinguish it from these compounds. For example, its chemical structure may confer different pharmacokinetic and pharmacodynamic properties, leading to variations in its onset of action, duration of effect, and potential side effects. Similar compounds include beta-diethylaminoethyl diphenylpropylacetate and other alkyl esters of substituted pyrrolidine dicarboxylic acids .

Eigenschaften

CAS-Nummer

63992-38-1

Molekularformel

C26H39ClN4O4

Molekulargewicht

507.1 g/mol

IUPAC-Name

2-(diethylamino)ethyl 4-amino-2-[5-amino-2-[2-(diethylamino)ethoxycarbonyl]phenyl]benzoate;hydrochloride

InChI

InChI=1S/C26H38N4O4.ClH/c1-5-29(6-2)13-15-33-25(31)21-11-9-19(27)17-23(21)24-18-20(28)10-12-22(24)26(32)34-16-14-30(7-3)8-4;/h9-12,17-18H,5-8,13-16,27-28H2,1-4H3;1H

InChI-Schlüssel

WFSODXBZYRVBIR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)C(=O)OCCN(CC)CC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.